molecular formula C25H27N5O B2809401 N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 2097902-38-8

N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide

カタログ番号 B2809401
CAS番号: 2097902-38-8
分子量: 413.525
InChIキー: IVBVSXWHYOPXEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a cyclopenta[c]pyridazin-3-yl group, a pyridin-2-yl group, and a piperidine-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group, for example, is a fused ring system with both aromatic and aliphatic characteristics . The benzyl and pyridin-2-yl groups are aromatic, while the piperidine-4-carboxamide group contains a secondary amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

科学的研究の応用

Inhibitors of Farnesyl Protein Transferase

Compounds related to the query show potential as inhibitors of farnesyl protein transferase (FPT), a key enzyme in the post-translational modification of proteins involved in cell signaling. Mallams et al. (1998) synthesized various derivatives to explore structure-activity relationships of FPT inhibitors, finding that certain analogues exhibited improved pharmacokinetics and potent FPT inhibition in vitro, along with excellent oral bioavailability and antitumor efficacy in animal models Mallams et al., 1998.

Anti-tubercular Agents

Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Their studies showed significant activity against Mycobacterium tuberculosis H37Ra, indicating the potential of these compounds in shortening TB therapy Srinivasarao et al., 2020.

Potential Antipsychotic Agents

Research on heterocyclic carboxamides, analogous to the query compound, demonstrates their application as potential antipsychotic agents. Norman et al. (1996) evaluated a series of heterocyclic analogues for their binding to dopamine and serotonin receptors, finding two derivatives with potent in vivo activities comparable to known antipsychotics, but with reduced side effects Norman et al., 1996.

Rho Kinase Inhibitors

Wei et al. (2016) established a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with potential applications in treating central nervous system disorders. This showcases the relevance of similar compounds in therapeutic development Wei et al., 2016.

Antimycobacterial Activity

Lv et al. (2017) reported on imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, demonstrating the potential of these compounds in combating drug-sensitive and resistant strains of tuberculosis Lv et al., 2017.

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

特性

IUPAC Name

N-benzyl-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c31-25(30(23-11-4-5-14-26-23)18-19-7-2-1-3-8-19)20-12-15-29(16-13-20)24-17-21-9-6-10-22(21)27-28-24/h1-5,7-8,11,14,17,20H,6,9-10,12-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVSXWHYOPXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。